molecular formula C13H21NO2 B6266899 tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate CAS No. 1788908-18-8

tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate

Cat. No.: B6266899
CAS No.: 1788908-18-8
M. Wt: 223.3
InChI Key:
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Description

Tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C13H21NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butyl ester group. This compound is primarily used in research settings and is known for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpiperidine and tert-butyl chloroformate.

    Formation of the Piperidine Derivative: The 3-methylpiperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl 3-methylpiperidine-1-carboxylate.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the tert-butyl 3-methylpiperidine-1-carboxylate with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

While the compound is primarily synthesized on a laboratory scale, industrial production would follow similar steps but with optimizations for larger scale reactions, such as continuous flow processes and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with saturated carbon-carbon bonds.

    Substitution: Substituted derivatives with various functional groups replacing the ethynyl group.

Scientific Research Applications

Tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-methylpiperidine-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    Ethynylpiperidine derivatives: Compounds with similar structures but different substituents on the piperidine ring.

Uniqueness

Tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate is unique due to the presence of both the ethynyl and tert-butyl ester groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

CAS No.

1788908-18-8

Molecular Formula

C13H21NO2

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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